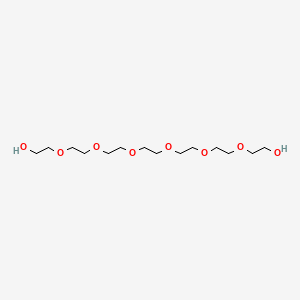

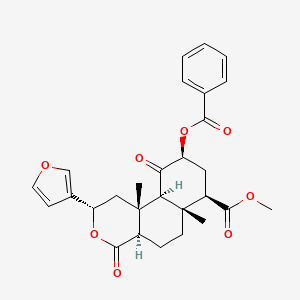

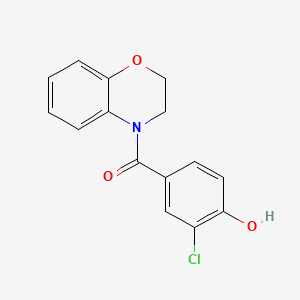

![molecular formula C20H26FN3O2S2 B1673192 3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea CAS No. 401907-26-4](/img/structure/B1673192.png)

3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea

Overview

Description

JYL1421, also known as N-[4-[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide, is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the detection and regulation of body temperature and pain. JYL1421 has shown significant potential in scientific research due to its ability to inhibit TRPV1-mediated responses.

Mechanism of Action

JYL1421 exerts its effects by competitively binding to the TRPV1 receptor, thereby inhibiting the receptor’s activation by agonists such as capsaicin, heat, and protons. This inhibition prevents the influx of calcium ions into the cell, which is a key step in the signaling pathway that leads to pain and inflammation responses .

Similar Compounds:

Capsazepine: Another TRPV1 antagonist but with lower potency compared to JYL1421.

KJM429: Similar to JYL1421 in terms of its antagonistic effects on TRPV1 but differs in its response to pH and heat.

Uniqueness of JYL1421: JYL1421 is unique due to its high potency and selectivity for the TRPV1 receptor. It effectively blocks responses to multiple agonists (capsaicin, heat, and protons) with enhanced potency relative to other antagonists like capsazepine .

Biochemical Analysis

Biochemical Properties

JYL1421 interacts with the TRPV1 receptor, a cation channel that serves as a polymodal detector of pain-producing stimuli . It inhibits calcium uptake induced by capsaicin in CHO cells expressing rat TRPV1 . The nature of this interaction involves the competitive inhibition of the receptor .

Cellular Effects

JYL1421 has been shown to influence cellular function by modulating the activity of the TRPV1 receptor . This modulation can impact cell signaling pathways and cellular metabolism, particularly those related to pain perception and body temperature regulation .

Molecular Mechanism

JYL1421 exerts its effects at the molecular level by inhibiting the binding of agonists to the TRPV1 receptor . This includes blocking the activation of TRPV1 by capsaicin, heat, and protons . This inhibition results in a decrease in calcium uptake in cells expressing the TRPV1 receptor .

Temporal Effects in Laboratory Settings

It has been shown that the compound does not change energy metabolism when administered to mice .

Dosage Effects in Animal Models

In animal models, the effects of JYL1421 have been shown to vary with different dosages . For instance, co-administration of JYL1421 and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone .

Metabolic Pathways

Given its role as a TRPV1 antagonist, it likely interacts with enzymes and cofactors involved in pain perception and body temperature regulation .

Transport and Distribution

It is known that the compound can inhibit TRPV1 receptors, which are found in various cell types and tissues .

Subcellular Localization

Given its role as a TRPV1 antagonist, it is likely that it interacts with TRPV1 receptors located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JYL1421 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the thioxomethyl intermediate: This involves the reaction of 4-(1,1-dimethylethyl)benzylamine with carbon disulfide and methyl iodide.

Coupling with the fluorophenyl intermediate: The thioxomethyl intermediate is then coupled with 2-fluoro-4-nitrobenzylamine under reducing conditions to form the final product.

Industrial Production Methods: Industrial production of JYL1421 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Types of Reactions:

Oxidation: JYL1421 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: The nitro group in the intermediate can be reduced to an amine group during synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

JYL1421 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the TRPV1 receptor and its role in various chemical processes.

Biology: Helps in understanding the biological pathways involving TRPV1, including pain and temperature regulation.

Medicine: Potential therapeutic applications in treating conditions like chronic pain, inflammation, and hyperthermia.

Industry: Used in the development of new drugs targeting the TRPV1 receptor.

properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBVFMCIJLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401907-26-4 | |

| Record name | JYL 1421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JYL-1421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

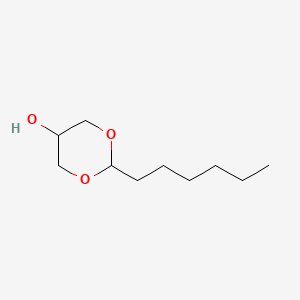

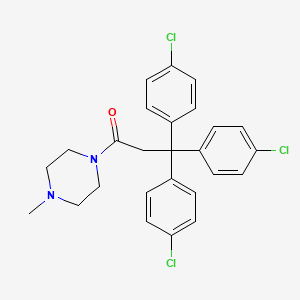

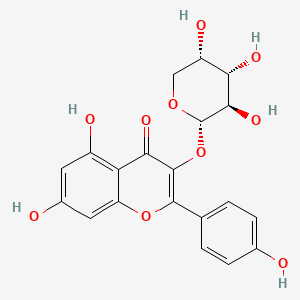

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)